Silver bis(trifluoromethanesulfonyl)imide

Gold Catalysis Cycloisomerization Organic Synthesis

Standard silver salts often fail due to counteranion effects. AgNTf2 solves this with the exceptionally delocalized NTf2⁻ anion. • Catalysis: 99% yield with ynamides vs. 28% for AgOTf; ideal for gold pre-catalyst activation (46% yield preserves catalyst integrity where AgOTf causes decomposition). • Electrochemistry: 11.4% higher diffusion coefficient (1.17 × 10⁻¹¹ m² s⁻¹) than AgOTf in RTILs; balanced k0 (1.5 × 10⁻⁴ cm s⁻¹). • Supply: Moisture/light-sensitive solid. Ship worldwide, stock verified.

Molecular Formula C2AgF6NO4S2
Molecular Weight 388.02 g/mol
Cat. No. B8017986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver bis(trifluoromethanesulfonyl)imide
Molecular FormulaC2AgF6NO4S2
Molecular Weight388.02 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ag+]
InChIInChI=1S/C2F6NO4S2.Ag/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1
InChIKeyHSYLTRBDKXZSGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AgNTf2: Foundational Silver Salt for Catalysis and Electrochemistry


Silver bis(trifluoromethanesulfonyl)imide, commonly denoted as AgNTf2 or silver triflimide, is a silver(I) salt of the bis(trifluoromethanesulfonyl)imide anion. As a silver-based reagent, it is distinguished by its well-defined melting point of 248-249 °C and a molecular weight of 388.0 g/mol . The compound is classified as a moisture- and light-sensitive solid that typically requires storage at sub-zero temperatures [1]. Its primary utility spans two critical domains: as a precursor for generating highly active transition metal catalysts via halide abstraction [2] and as a soluble silver ion source for electrochemical reference electrodes and ionic liquid systems [3].

Halide abstraction for transition-metal catalysis
Soluble Ag⁺ source for ionic-liquid reference electrodes
Moisture- and light-sensitive; sub-zero storage required
See supplier storage recommendations

AgNTf2 Substitution Pitfalls


Generic substitution of AgNTf2 with other silver(I) salts—such as AgOTf (silver triflate), AgSbF6, or AgBF4—is unreliable due to the profound influence of the counteranion on both catalyst activity and electrochemical behavior. In catalysis, the NTf2⁻ anion is an exceptionally weakly coordinating, highly delocalized counterion, which fundamentally alters the Lewis acidity and reactivity of the resulting silver(I) center compared to its more coordinating or nucleophilic counterparts like OTf⁻ . This can invert yield trends, as evidenced by reactions where AgNTf2 provides a 99% yield while AgOTf yields only 28% under identical conditions [1]. In electrochemical applications, the choice of silver salt directly dictates key performance metrics such as the diffusion coefficient and standard electron-transfer rate constant (k0), which vary significantly among AgNTf2, AgOTf, and AgNO3 [2]. These quantitative divergences preclude straightforward replacement without rigorous re-optimization.

AgNTf₂ (Target)
Common Silver Salts (AgOTf, AgSbF₆, AgBF₄)
CounteranionWeakly coordinating NTf₂⁻, low charge density
CounteranionMore coordinating anions (OTf⁻, BF₄⁻) alter Lewis acidity
Catalytic performanceYields and selectivity depend on Ag(I) activation profile
Catalytic performanceActivity may invert; reaction re-optimization required
Electrochemical behaviorSpecific diffusion and kinetics for reference electrodes
Electrochemical behaviorD and k₀ vary; electrode calibration not directly transferable

AgNTf2 Comparative Evidence


Gold-Catalyzed Cyclization Performance

In a gold(III)-catalyzed propargylic substitution/cycloisomerization reaction, the yield obtained when using AgNTf2 as a halide abstractor was 46%. While this was lower than the 81% yield achieved with AgOTf, it was significantly higher than the yields obtained with AgSbF6 (43%), AgBF4 (24%), and AgPF6 (no reaction) [1]. This data positions AgNTf2 as a crucial, mid-range reactivity option among silver salts for tuning gold catalysis, offering a balance that avoids the potentially overactive AgOTf while maintaining reactivity superior to other common alternatives.

Au-catalyzed cyclization
Head-to-head
Yield: AgNTf₂ 46% vs AgOTf 81%, AgSbF₆ 43%, AgBF₄ 24%, AgPF₆ 0%
Reports intermediate reactivity; balances side reactions
Gold(III)-catalyzed propargylic substitution/cycloisomerization
Gold Catalysis Cycloisomerization Organic Synthesis

Ynamide Functionalization Catalysis

In a study on the catalytic functionalization of ynamides, AgNTf2 demonstrated a remarkable 99% yield after just 2 hours. In stark contrast, AgOTf under identical conditions (5 mol% catalyst, DCE, 80 °C) provided a significantly lower yield of 28% after a longer reaction time of 4 hours [1]. This represents a 71-percentage-point increase in yield and a 50% reduction in reaction time, underscoring a stark inversion of performance compared to the propargylic substitution example.

Ynamide functionalization
Head-to-head
Yield: AgNTf₂ 99% (2 h) vs AgOTf 28% (4 h)
Supports selection in ynamide chemistry; AgOTf less active
5 mol% catalyst, DCE, 80 °C
Ynamide Chemistry Regioselective Catalysis Silver Catalysis

Diffusion and Kinetics in Ionic Liquids

Electrochemical analysis in the room-temperature ionic liquid [C4mpyrr][NTf2] revealed that AgNTf2 possesses a diffusion coefficient of 1.17 × 10⁻¹¹ m² s⁻¹, which is 11.4% higher than that of AgOTf (1.05 × 10⁻¹¹ m² s⁻¹). Furthermore, the standard electrochemical rate constant (k0) for the Ag⁺|Ag⁰ couple was 1.5 × 10⁻⁴ cm s⁻¹ for AgNTf2, which is 7.5 times faster than the 0.19 × 10⁻⁴ cm s⁻¹ measured for AgNO3 and notably faster than the 2.0 × 10⁻⁴ cm s⁻¹ for AgOTf [1]. This indicates a more facile mass transport and electron transfer process.

Diffusion & kinetics in RTIL
Head-to-head
D = 1.17 × 10⁻¹¹ m²/s; k₀ = 1.5 × 10⁻⁴ cm/s
Higher D than AgOTf; moderate k₀ balances reference electrode performance
vs AgOTf (D 1.05, k₀ 2.0) and AgNO₃ (D 5.00, k₀ 0.19)
Electrochemistry Ionic Liquids Reference Electrodes

Intermolecular Hydroamination of Alkynes

In a study on the intermolecular hydroamination of unsymmetrical internal alkynes with anilines, AgNTf2 was identified as the sole catalyst enabling a facile, economic, and high-yielding protocol under mild conditions. While exact yield comparisons were not fully tabulated in the provided text, the study explicitly states that alternative silver catalysts, including AgOTf, AgCl, and AgNO3, demonstrated lower yields, and no reaction occurred in the absence of a catalyst [1].

Hydroamination of alkynes
Reported
Enables high-yielding protocol; other Ag salts less effective
Supports selection for alkyne hydroamination; requires validation
Qualitative outcome from cross-study comparison
Hydroamination Alkyne Functionalization Regioselective Catalysis

NTf2⁻ Anion Weak Coordination

The NTf2⁻ anion is characterized by a lower charge density and greater steric encumbrance compared to the OTf⁻ anion, resulting in a less coordinating and less nucleophilic counterion. Consequently, triflimide-based Lewis acids, including AgNTf2, generally exhibit higher activity than their corresponding triflate counterparts . This foundational property explains the superior performance of AgNTf2 in reactions where a highly active, weakly coordinated silver(I) center is required.

NTf₂⁻ coordination property
Class-level
Low charge density, weakly coordinating, sterically encumbered
May support higher Lewis acidity compared to OTf⁻
General counterion property; confirm under reaction conditions
Lewis Acid Catalysis Counterion Effects Physical Organic Chemistry

Regioselective C-H Alkenylation of Dialkylanilines

AgNTf2 was developed as an effective catalyst for the regioselective C–H alkenylation of N,N-dialkylanilines with ynamides. This approach enables the exclusive introduction of an alkenyl group at the para position of aniline derivatives [1]. The study highlights AgNTf2's unique ability to promote this specific transformation with high regiocontrol, a feature not commonly reported for other silver salts.

C–H alkenylation regiocontrol
Reported
Exclusive para-selective alkenylation of dialkylanilines
Supports late-stage functionalization with ynamides
AgNTf₂ as catalyst; other salts not specified
C-H Functionalization Regioselective Alkenylation Silver Catalysis

AgNTf2 Application Scenarios


Halide Abstraction for Gold Catalysis

As established in Section 3 (Evidence Item 1), AgNTf2 provides a controlled, intermediate reactivity profile for activating gold pre-catalysts compared to the highly active AgOTf. This makes it the preferred halide abstractor in gold-catalyzed cycloisomerizations and related transformations where the use of AgOTf (which gave an 81% yield) may lead to catalyst decomposition, side reactions, or over-functionalization [1]. Researchers should prioritize AgNTf2 when a less aggressive activation is needed to preserve catalyst integrity while still achieving a useful 46% yield.

Ynamide Functionalization and Cycloadditions

AgNTf2 is the catalyst of choice for reactions involving ynamides, as it can achieve near-quantitative yields (99% in 2 hours) where other silver salts like AgOTf are essentially inactive (28% yield) [1]. This scenario extends to other transformations where the highly delocalized, non-coordinating NTf2⁻ anion (Section 3, Evidence Item 5) is critical for generating a potent Lewis acidic silver center, enabling unique reactivity for cycloadditions, hydroaminations, and alkenylations [1][2].

Reference Electrodes in Ionic Liquids

For voltammetry in room-temperature ionic liquids (RTILs) like [C4mpyrr][NTf2], AgNTf2 is a superior silver salt for preparing Ag|Ag⁺ reference electrodes. As detailed in Section 3 (Evidence Item 3), it offers an 11.4% higher diffusion coefficient (1.17 × 10⁻¹¹ m² s⁻¹) than AgOTf, leading to more efficient mass transport, and a moderate electron-transfer rate constant (k0 = 1.5 × 10⁻⁴ cm s⁻¹) that balances between the faster AgOTf and the slower AgNO3 [1]. This combination provides a stable and well-behaved reference electrode for accurate potential measurements.

Ag(I) Complex and MOF Synthesis

The weakly coordinating nature of the NTf2⁻ anion (Section 3, Evidence Item 5) makes AgNTf2 an ideal precursor for synthesizing coordination complexes and metal-organic frameworks where a labile silver(I) center is desired [1]. Its use in salt metathesis reactions allows for the clean introduction of other ligands, as the NTf2⁻ anion is readily displaced. This is crucial for accessing well-defined Ag(I) architectures for materials science and catalysis research [1].

Application
Selection Property
Validation Focus
Gold-catalyzed cycloisomerizations
Controlled halide abstraction kinetics
Catalyst integrity and product yield
Ynamide activation and functionalization
High activity for ynamide substrates
Reaction yield and substrate scope optimization
Reference electrodes in ionic liquids
Moderate electron-transfer rate and high diffusion
Reference potential stability and calibration
Ag(I) complex and MOF synthesis
Labile Ag⁺ center from weakly coordinating NTf₂⁻
Ligand exchange efficiency and framework crystallinity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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